molecular formula C14H17N5O3S B1139705 C.I. Disperse Blue 106 press cake CAS No. 104573-53-7

C.I. Disperse Blue 106 press cake

Cat. No.: B1139705
CAS No.: 104573-53-7
M. Wt: 335.386
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Description

Background and Historical Context of Disperse Blue 106

C.I. Disperse Blue 106, first synthesized in the mid-20th century, emerged as part of the broader development of disperse dyes tailored for synthetic fibers. The invention of disperse dyes in 1922 by the German company Baden Aniline (BASF) marked a turning point in textile chemistry, enabling the dyeing of acetate and later polyester fibers. Disperse Blue 106 belongs to the azo dye subclass, characterized by its nitrogen-based chromophores. Its commercial production accelerated in the 1950s alongside the global rise of polyester textiles, which demanded dyes capable of penetrating hydrophobic fibers. The compound’s molecular structure, $$ \text{C}{14}\text{H}{17}\text{N}{5}\text{O}{3}\text{S} $$, features a thiazole ring and nitro group, contributing to its chromatic intensity and stability.

Chemical Classification Within Disperse Dye Family

Disperse Blue 106 is classified as a monoazo disperse dye with a cyano-substituted thiazole backbone. Its structural features include:

  • Azo linkage ($$-\text{N}=\text{N}-$$) connecting aromatic amines.
  • Electron-withdrawing nitro ($$-\text{NO}_2$$) and thiazole groups enhancing lightfastness.
  • Hydrophobic side chains promoting compatibility with polyester.

Table 1: Key Characteristics of Disperse Blue 106 vs. Related Dyes

Property Disperse Blue 106 Disperse Blue 124 Anthraquinone Dyes (e.g., Disperse Blue 1)
Chromophore Type Azo Azo Anthraquinone
Molecular Weight (g/mol) 335.38 326.34 267.25
$$\lambda_{\text{max}}$$ (nm) 590–610 580–600 610–630
Primary Application Polyester Polyester/nylon Acetate/polyester
Synthesis Complexity Moderate Moderate High

Data derived from .

Significance in Textile Industry and Scientific Research

As a cornerstone of synthetic textile dyeing, Disperse Blue 106 enables vibrant, wash-fast coloration of polyester, which constitutes 52% of global fiber production. Industrially, it is favored for:

  • High Tinctorial Strength : Achieving deep shades at low concentrations (0.5–2% weight of fabric).
  • Thermal Stability : Withstanding high-temperature dyeing processes (130°C for polyester).
  • Compatibility : Blending with disperse yellows and reds to produce secondary hues.

In research, its nitro-thiazole structure serves as a model for studying azo dye degradation pathways and environmental persistence.

Press Cake Form: Definition and Industrial Relevance

A press cake refers to the semi-solid, concentrated form of Disperse Blue 106 obtained after filtration and partial drying. This intermediate product typically contains 40–60% active dye, with residual moisture and dispersants.

Industrial advantages include:

  • Transport Efficiency : Reduced volume compared to liquid formulations.
  • Storage Stability : Lower susceptibility to microbial growth than aqueous suspensions.
  • Customization : Facilitates blending with auxiliaries (e.g., dispersants, leveling agents) during final product formulation.

Table 2: Typical Composition of Disperse Blue 106 Press Cake

Component Percentage (%) Function
Disperse Blue 106 45–55 Active dye component
Sodium lignosulfonate 20–30 Dispersant for colloidal stability
Moisture 15–25 Facilitates handling and processing
Inorganic salts 5–10 Byproducts from synthesis neutralization

Adapted from .

Research Objectives and Scope

This article focuses on:

  • Elucidating the synthesis and structural nuances of Disperse Blue 106.
  • Analyzing its physicochemical properties and industrial processing into press cake form.
  • Evaluating emerging applications in materials science beyond textiles.
  • Identifying gaps in current research, particularly in sustainable production methods.

Properties

CAS No.

104573-53-7

Molecular Formula

C14H17N5O3S

Molecular Weight

335.386

Origin of Product

United States

Preparation Methods

Diazotization of Primary Amines

The process begins with the diazotization of a substituted aromatic amine, typically conducted in an acidic medium (HCl or H₂SO₄) at 0–5°C. Sodium nitrite (NaNO₂) is added to generate the diazonium salt intermediate. For Disperse Blue 106, the amine precursor is likely a nitro-substituted aniline derivative.

Reaction Conditions:

  • Temperature: 0–5°C

  • pH: 1–2 (strongly acidic)

  • Duration: 45–60 minutes

Coupling with Naphthol Derivatives

The diazonium salt is coupled with a hydroxyl-containing aromatic compound, such as a naphthol derivative, under alkaline conditions. This step forms the azo bond, which is responsible for the dye’s chromophore. Research on analogous disperse dyes indicates that urea or formamide may be added to stabilize the reaction.

Key Parameters:

  • pH: 8–9 (adjusted using NaOH or Na₂CO₃)

  • Temperature: 10–15°C

  • Coupling efficiency: >90%

Sulfonation and Functionalization

To enhance water dispersibility, sulfonic acid groups (-SO₃H) are introduced via sulfonation. This step typically employs oleum (fuming sulfuric acid) at elevated temperatures (80–100°C). The sulfonation degree directly impacts the dye’s solubility and final hue.

Industrial-Scale Production Protocols

Industrial synthesis scales the laboratory process while optimizing yield and reproducibility. Large reactors (5,000–10,000 L capacity) are used, with automated controls for temperature, pH, and reagent dosing.

Batch Process Overview

  • Diazotization Reactor: Pre-cooled amine solution is diazotized with NaNO₂/HCl.

  • Coupling Tank: Diazonium salt is transferred to a coupling agent (e.g., 2-naphthol) under controlled alkalinity.

  • Sulfonation Unit: The crude dye is sulfonated and neutralized to pH 6–7.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield
Diazotization temperature0–5°CPrevents decomposition
Coupling pH8.0–8.5Maximizes azo bond formation
Sulfonation time2–3 hoursEnsures complete functionalization

Optimization of Reaction Conditions

Catalytic Enhancements

Recent studies demonstrate that phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency by 12–15%. Similarly, microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Solvent Systems

Industrial processes predominantly use water as the solvent, but co-solvents like ethanol or ethylene glycol enhance intermediate solubility. For Disperse Blue 106, a 70:30 water-ethanol mixture increases yield by 8%.

Post-Synthesis Processing and Press Cake Formation

The dye slurry is filtered, washed, and dried to produce the press cake—a concentrated solid form with 40–50% moisture content.

Filtration and Washing

  • Filtration: Rotary vacuum filters remove excess water and by-products.

  • Washing: Deionized water eliminates residual salts (e.g., NaCl, Na₂SO₄).

Drying Techniques

MethodTemperatureMoisture ContentAdvantages
Spray drying120–150°C5–8%Rapid, scalable
Tray drying80–100°C8–12%Preserves dye structure

Comparative Analysis with Alternative Preparation Techniques

Traditional vs. High-Pressure Homogenization (HPH)

While HPH is effective for protein isolation, its application in dye synthesis remains limited. Conventional methods for Disperse Blue 106 achieve higher purity (>98%) compared to HPH-assisted processes.

Solvent-Free Synthesis

Emerging protocols using ionic liquids or supercritical CO₂ show promise for reducing environmental impact but require further optimization for industrial adoption.

Quality Control and Analytical Characterization

Spectroscopic Analysis

  • UV-Vis: λₘₐₓ ≈ 580–600 nm (in DMF).

  • FT-IR: Peaks at 1,520 cm⁻¹ (N=N stretch) and 1,040 cm⁻¹ (S=O stretch).

Chromatographic Purity Testing

MethodColumnPurity Criteria
HPLCC18 reverse phase≥98% main peak
TLCSilica gel GF254Single spot at Rf 0.45

Chemical Reactions Analysis

Types of Reactions

C.I. Disperse Blue 106 press cake undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

Scientific Research Applications

C.I. Disperse Blue 106 press cake has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of C.I. Disperse Blue 106 press cake involves its interaction with the molecular targets in the substrate it is applied to. In the case of textile dyeing, the dye molecules penetrate the synthetic fibers and are held in place by physical forces such as van der Waals forces and hydrogen bonding. The dye does not form covalent bonds with the fibers, which allows for vibrant and long-lasting coloration .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key chemical attributes of C.I. Disperse Blue 106 and its analogues:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structural Class
C.I. Disperse Blue 106 12223-01-7 C₁₄H₁₇N₅O₃S 335.38 Thiazole azo
C.I. Disperse Blue 102 12222-97-8 C₁₅H₁₉N₅O₄S 365.41 Single azo
C.I. Disperse Blue 124 61951-51-7 Not specified* ~335 (estimated) Thiazole azo
C.I. Disperse Blue 26 3860-63-7 Not specified Not provided Anthraquinone

Key Observations :

  • C.I. Disperse Blue 102 differs structurally as a single azo dye with a larger molecular weight (365.41 g/mol) and is used for red-light blue shades on acetate .
  • C.I. Disperse Blue 124 shares a thiazole azo core with Blue 106, leading to cross-reactive allergenicity .
  • C.I. Disperse Blue 26, an anthraquinone dye, represents a distinct chemical class with different applications and safety profiles .

Allergenicity and Health Impacts

  • C.I. Disperse Blue 106 and 124: Both are frequent culprits of textile contact dermatitis. Patch testing reveals cross-reactivity due to structural similarities, with impurities in raw materials complicating accurate diagnosis . Positive patch test rates for these dyes range from 0.56% to 0.89% in clinical studies .
  • C.I. Disperse Blue 102 : While allergenic, it is less frequently implicated in hypersensitivity compared to Blue 106 and 124 .
  • Regulatory Status : All three dyes (Blue 102, 106, 124) are restricted under ZDHC MRSL and monitored by OEKO-TEX due to their classification as substances of very high concern (SVHCs) .

Environmental and Regulatory Considerations

  • Wastewater Impact : Disperse dyes are poorly biodegradable, with adsorption methods (e.g., orange peel-based adsorbents for C.I. Disperse Blue 56) emerging as sustainable removal strategies . Specific data on Blue 106’s environmental persistence is lacking in the evidence.
  • Compliance : Manufacturers must adopt ZDHC MRSL-compliant alternatives to Blue 106, 102, and 124. Substitutes should maintain color range while minimizing health risks .

Q & A

Q. What analytical methods are commonly used to quantify C.I. Disperse Blue 106 residues in textile substrates, and how are their limits of detection validated?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is the primary method for quantifying disperse dyes like C.I. Disperse Blue 105. Validation involves spiking known concentrations into textile matrices and calculating recovery rates (≥80% acceptable). For structural confirmation, mass spectrometry (MS) is used to identify fragmentation patterns unique to the dye’s nitroso groups .

Q. How are in vitro models designed to assess the skin sensitization potential of C.I. Disperse Blue 106?

Methodological Answer: The human cell line activation test (h-CLAT) measures dendritic cell activation via CD86 and CD54 biomarkers. A 24-hour exposure protocol with dye concentrations ranging from 0.1–100 µg/mL is typical. Positive controls (e.g., dinitrochlorobenzene) and negative controls (solvent-only) ensure assay reliability. EC₃ values (concentration inducing a threefold increase in biomarkers) are compared to established thresholds for sensitization classification .

Q. What are the key challenges in correlating textile dye exposure to allergic reactions in epidemiological studies?

Methodological Answer: Challenges include inconsistent dye labeling in commercial products, variability in individual immune responses, and cross-reactivity with structurally similar dyes (e.g., Disperse Blue 124). Studies must use patch testing with purified dye extracts (0.1–1% in petrolatum) and control for confounding factors like co-exposure to other allergens .

Advanced Research Questions

Q. How do degradation products of C.I. Disperse Blue 106 under varying pH conditions influence its allergenic potential?

Methodological Answer: Hydrolysis studies at pH 1–12 (simulating industrial wastewater and biological environments) are conducted using LC-MS to identify degradation products. Allergenicity is tested via lymphocyte proliferation assays with peripheral blood mononuclear cells (PBMCs) from sensitized individuals. Results show that acidic conditions (pH 2–3) generate nitroaniline derivatives with higher immunogenicity .

Q. What experimental design considerations are critical when comparing bioadsorbents (e.g., orange peel, walnut shell) for C.I. Disperse Blue 106 removal from wastewater?

Methodological Answer: Key factors include:

  • Particle size standardization : 500–1000 µm for optimal surface area-to-volume ratio.
  • pH optimization : Adsorption efficiency peaks at pH 2 for acid-treated orange peel due to protonation of dye molecules and adsorbent surface charges.
  • Competitive adsorption tests : Evaluate interference from co-pollutants (e.g., heavy metals) using synthetic wastewater matrices .

Q. How can conflicting data on cross-reactivity between C.I. Disperse Blue 106 and Disperse Blue 124 be resolved in immunochemical studies?

Methodological Answer: Discrepancies arise from differences in epitope recognition. Surface plasmon resonance (SPR) assays measure binding affinities of IgE antibodies from sensitized patients to both dyes. Structural analogs (e.g., Disperse Orange 3) serve as negative controls. Statistical analysis (e.g., ANOVA) identifies significant differences in binding kinetics .

Q. What statistical approaches are recommended for resolving contradictions in adsorption efficiency data across studies using natural adsorbents?

Methodological Answer: Meta-analysis with random-effects models accounts for heterogeneity in experimental conditions (e.g., pH, temperature). Sensitivity analysis isolates variables (e.g., adsorbent pretreatment methods) contributing to variance. Publication bias is assessed via funnel plots and Egger’s regression .

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